Homovanillic acid-d2

Description

BenchChem offers high-quality Homovanillic acid-d2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Homovanillic acid-d2 including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C9H10O4 |

|---|---|

Poids moléculaire |

184.19 g/mol |

Nom IUPAC |

2,2-dideuterio-2-(4-hydroxy-3-methoxyphenyl)acetic acid |

InChI |

InChI=1S/C9H10O4/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4,10H,5H2,1H3,(H,11,12)/i5D2 |

Clé InChI |

QRMZSPFSDQBLIX-BFWBPSQCSA-N |

SMILES isomérique |

[2H]C([2H])(C1=CC(=C(C=C1)O)OC)C(=O)O |

SMILES canonique |

COC1=C(C=CC(=C1)CC(=O)O)O |

Origine du produit |

United States |

Foundational & Exploratory

The Role of Deuterated Homovanillic Acid in Advancing Dopamine Research: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Application of Deuterated Homovanillic Acid, with a focus on Homovanillic Acid-d2, in the Quantitative Analysis of Dopamine Turnover.

Introduction

Homovanillic acid (HVA) is the primary metabolite of the neurotransmitter dopamine, a critical signaling molecule in the brain involved in motor control, motivation, reward, and cognition.[1][2] The quantification of HVA in biological matrices such as cerebrospinal fluid, plasma, and urine serves as a crucial biomarker for assessing dopamine turnover, which is the rate of dopamine synthesis, release, and metabolism.[3][4] Accurate measurement of HVA levels is paramount in neuroscience research and for the diagnosis and monitoring of various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.

Stable isotope dilution mass spectrometry (SID-MS) has become the gold standard for the precise and accurate quantification of endogenous molecules like HVA. This technique relies on the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass. Homovanillic acid-d2 (HVA-d2) is a deuterated form of HVA, where two hydrogen atoms have been replaced by deuterium.[5] While less commonly cited in the literature than other deuterated forms like HVA-d5, the principles and applications are directly transferable. This guide will provide a comprehensive overview of the use of deuterated HVA, with a specific focus on the utility of HVA-d2, in dopamine research.

Physicochemical Properties of Homovanillic Acid and its Deuterated Analogs

The selection of an appropriate internal standard is critical for the accuracy of quantitative analysis. The ideal internal standard should share physicochemical properties with the analyte to ensure similar behavior during sample preparation and analysis. The key difference between HVA and its deuterated analogs is the mass shift, which allows for their differentiation by mass spectrometry.

| Property | Homovanillic Acid (HVA) | Homovanillic Acid-d2 (HVA-d2) | Homovanillic Acid-d5 (HVA-d5) |

| Molecular Formula | C₉H₁₀O₄ | C₉H₈D₂O₄ | C₉H₅D₅O₄ |

| Molar Mass ( g/mol ) | 182.175 | 184.19 | 187.21 |

| Monoisotopic Mass (Da) | 182.0579 | 184.0704 | 187.0893 |

| CAS Number | 306-08-1[1] | 53587-33-0 | 53587-32-9 |

| Melting Point (°C) | 138 - 140[6] | Not specified | Not specified |

| Water Solubility (mg/mL) | 17[6] | Not specified | Not specified |

Dopamine Metabolism and the Significance of HVA

Dopamine is metabolized in a two-step enzymatic process involving monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) to produce HVA.[2] Understanding this pathway is essential for interpreting HVA levels as an index of dopamine turnover.

Figure 1: Metabolic pathway of Dopamine to Homovanillic Acid (HVA).

The ratio of HVA to dopamine (HVA/DA ratio) is often used as an index of dopamine turnover.[7] An elevated ratio can indicate increased dopamine release and metabolism.

Experimental Protocols for HVA Quantification using Deuterated Internal Standards

The following protocols provide a general framework for the quantification of HVA in biological samples using a deuterated internal standard like HVA-d2. These methods are typically based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).

Sample Preparation (Human Urine)

-

Internal Standard Spiking: To a 100 µL aliquot of urine, add a known concentration of the deuterated internal standard solution (e.g., HVA-d2 or HVA-d5).[8]

-

Dilution: Dilute the spiked urine sample with a suitable buffer or the initial mobile phase (e.g., 900 µL of 0.1% formic acid in water).[8][9]

-

Centrifugation: Centrifuge the diluted sample at 10,000 x g for 10 minutes to pellet any particulate matter.[8]

-

Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

| Parameter | Typical Conditions |

| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[10] |

| Mobile Phase A | 0.1% Formic acid in water[10] |

| Mobile Phase B | 0.1% Formic acid in methanol or acetonitrile[10] |

| Gradient | Linear gradient from 5% to 95% Mobile Phase B over 5-7 minutes[10] |

| Flow Rate | 0.3 mL/min[10] |

| Injection Volume | 5-10 µL[10] |

| Ionization Mode | Negative ion electrospray ionization (ESI)[11] |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transition (HVA) | m/z 181 -> 137[12] |

| MRM Transition (HVA-d5) | m/z 186 -> 141 (Example, specific to d5) |

Note: The MRM transition for HVA-d2 would need to be empirically determined but would be based on a precursor ion of approximately m/z 183.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

-

Extraction: Acidify the urine sample with HCl and extract HVA and the internal standard with ethyl acetate.[13][14]

-

Drying: Evaporate the organic extract to dryness under a stream of nitrogen.[13][14]

-

Derivatization: To the dried residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to create trimethylsilyl derivatives.[13][14]

-

Injection: Inject the derivatized sample into the GC-MS.[13][14]

-

MS Detection: Use selected ion monitoring (SIM) to detect the characteristic ions of the HVA and internal standard derivatives.[13][14]

References

- 1. Homovanillic acid - Wikipedia [en.wikipedia.org]

- 2. Dopamine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Biochemical diagnosis of dopaminergic disturbances in paediatric patients: analysis of cerebrospinal fluid homovanillic acid and other biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Homovanillic Acid | C9H10O4 | CID 1738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dopamine and homovanillic acid concentrations in striatal and limbic regions of human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Determination of homovanillic acid in urine by stable isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Quantitation of homovanillic acid (HVA) and vanillylmandelic acid (VMA) in urine using gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of Homovanillic acid-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and applications of Homovanillic acid-d2 (HVA-d2). This deuterated stable isotope of Homovanillic acid (HVA) is a critical internal standard for mass spectrometry-based quantification in various research and clinical settings, particularly in the study of dopamine metabolism.

Core Chemical Properties and Structure

Homovanillic acid-d2 is a deuterated analog of Homovanillic acid, a major metabolite of the neurotransmitter dopamine.[1] The incorporation of two deuterium atoms into the methylene group of the acetic acid side chain results in a molecule with nearly identical chemical and physical properties to its endogenous counterpart but with a distinct molecular weight. This mass difference allows for its use as an ideal internal standard in quantitative analyses, enabling accurate and precise measurements in complex biological matrices.[2]

Structural Information

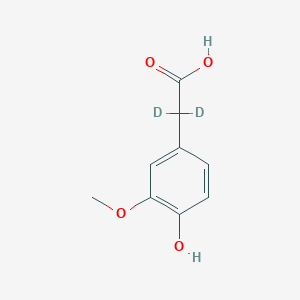

The core structure of Homovanillic acid-d2 consists of a benzene ring substituted with a hydroxyl group at position 4, a methoxy group at position 3, and a dideuterated acetic acid group at position 1.

| Identifier | Homovanillic acid | Homovanillic acid-d2 |

| IUPAC Name | 2-(4-hydroxy-3-methoxyphenyl)acetic acid[3] | 2-(4-hydroxy-3-methoxyphenyl)acetic-2,2-d2 acid |

| CAS Number | 306-08-1[3] | 53587-33-0[4] |

| Molecular Formula | C₉H₁₀O₄[3] | C₉H₈D₂O₄ |

| SMILES | O=C(O)Cc1cc(OC)c(O)cc1 | O=C(O)C([2H])([2H])c1cc(OC)c(O)cc1 |

Physicochemical Properties

The physicochemical properties of Homovanillic acid-d2 are very similar to those of the unlabeled compound. The primary difference is the increased molecular weight due to the presence of two deuterium atoms.

| Property | Homovanillic acid | Homovanillic acid-d2 |

| Molecular Weight | 182.17 g/mol [3] | 184.18 g/mol |

| Melting Point | 142-145 °C[2] | Expected to be very similar to Homovanillic acid.[2] |

| Solubility (in water) | 17 mg/mL[3] | Expected to be soluble in water.[2] |

| Appearance | White to beige crystalline powder[2] | Expected to be a white solid.[2] |

Synthesis of Homovanillic acid-d2

Role in Dopamine Metabolism

Homovanillic acid is the major final metabolite of dopamine, a crucial neurotransmitter. The metabolic conversion of dopamine to HVA involves the sequential action of two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[6] The quantification of HVA is a valuable tool for assessing dopamine turnover and diagnosing various medical conditions.[7]

Experimental Protocols and Applications

The primary application of Homovanillic acid-d2 is as an internal standard in quantitative analytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9] Its use allows for the correction of variability during sample preparation and analysis, leading to highly accurate and precise measurements of endogenous Homovanillic acid.[2]

Quantification of Homovanillic Acid in Urine using LC-MS/MS

The following is a generalized workflow for the analysis of HVA in urine samples using HVA-d2 as an internal standard.

Methodology:

-

Sample Preparation: A known amount of Homovanillic acid-d2 is added to a urine sample. The sample is then typically diluted before analysis.[2]

-

Chromatographic Separation: The prepared sample is injected into an LC system, where Homovanillic acid and Homovanillic acid-d2 are separated from other urine components on a reversed-phase column (e.g., C18).[2]

-

Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. Specific precursor-to-product ion transitions for both HVA and HVA-d2 are monitored using Multiple Reaction Monitoring (MRM) for quantification.[2]

-

Data Analysis: The peak areas of the analyte (HVA) and the internal standard (HVA-d2) are measured. The ratio of these areas is then used to calculate the concentration of HVA in the original sample by comparing it to a calibration curve prepared with known concentrations of HVA and a constant concentration of HVA-d2.[2]

Spectroscopic Data (for unlabeled Homovanillic Acid)

¹H NMR Spectrum (Reference)

A representative ¹H NMR spectrum of Homovanillic acid in D₂O shows characteristic signals for the aromatic protons, the methoxy group protons, and the methylene protons of the acetic acid side chain.[10]

¹³C NMR Spectrum (Reference)

The ¹³C NMR spectrum of Homovanillic acid displays distinct signals for each of the nine carbon atoms in the molecule.[11]

Mass Spectrum (Reference)

The electron ionization mass spectrum of Homovanillic acid shows a molecular ion peak at m/z 182 and characteristic fragmentation patterns.[12]

Safety Information

A Safety Data Sheet (SDS) for a deuterated form of Homovanillic acid (phenyl-D3, 2,2-D2) indicates that the substance is classified as a skin irritant, an eye irritant, and may cause respiratory irritation.[13] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

Conclusion

Homovanillic acid-d2 is an indispensable tool for researchers and clinicians involved in the study of dopamine metabolism and the diagnosis and monitoring of related disorders. Its chemical and physical similarity to endogenous Homovanillic acid, combined with its distinct mass, makes it the ideal internal standard for achieving accurate and precise quantification in complex biological samples using mass spectrometry-based methods. This technical guide provides a foundational understanding of the properties, synthesis, and application of this important deuterated compound.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Homovanillic Acid | C9H10O4 | CID 1738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Dopamine - Wikipedia [en.wikipedia.org]

- 7. Homovanillic Acid (HVA), Urine 24h - Diagnostic Tests | Diagnostiki Athinon [athenslab.gr]

- 8. A Simple, Fast, and Reliable LC-MS/MS Method for the Measurement of Homovanillic Acid and Vanillylmandelic Acid in Urine Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analytical validation and clinical application of urinary vanillylmandelic acid and homovanillic acid by LC-MS/MS for diagnosis of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Human Metabolome Database: 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0000118) [hmdb.ca]

- 12. Homovanillic acid [webbook.nist.gov]

- 13. isotope.com [isotope.com]

Homovanillic Acid-d2 as an Internal Standard for HVA Analysis: An In-depth Technical Guide

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the application of deuterated homovanillic acid, specifically Homovanillic acid-d2 (HVA-d2), as an internal standard for the precise and accurate quantification of Homovanillic acid (HVA) in biological matrices. This document outlines the core principles of stable isotope dilution analysis, details experimental protocols for commonly employed analytical techniques, presents quantitative performance data, and illustrates key metabolic and experimental workflows.

Introduction: The Role of Internal Standards in Quantitative Analysis

In analytical chemistry, particularly in complex biological samples, the use of an internal standard is crucial for achieving accurate and reproducible quantification.[1] An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added in a known quantity to both calibration standards and unknown samples before sample processing.[1] Its purpose is to correct for the variability that can be introduced during sample preparation, chromatographic separation, and detection.[2]

Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry-based bioanalysis.[2] These are molecules where one or more atoms have been replaced with their heavier stable isotopes (e.g., ²H or Deuterium, ¹³C, ¹⁵N).[3] Because SIL internal standards have nearly identical chemical and physical properties to the analyte, they co-elute during chromatography and experience similar ionization effects in the mass spectrometer, allowing for effective correction of matrix effects and other sources of analytical variability.[4][5] Homovanillic acid-d2 (HVA-d2) is a deuterated form of HVA, making it a suitable SIL internal standard for HVA quantification. While HVA-d5 is also commonly referenced, the principles and methodologies described are applicable to HVA-d2.[2][3]

Homovanillic Acid (HVA): A Key Dopamine Metabolite

Homovanillic acid is a major metabolite of the neurotransmitter dopamine.[4][6] The quantification of HVA in biological fluids such as urine, plasma, and cerebrospinal fluid serves as a critical biomarker for assessing dopamine turnover.[1] It is particularly important in the diagnosis and monitoring of several medical conditions, including neuroblastoma (a common pediatric cancer), pheochromocytocytoma, and other neural crest tumors.[1][4][6]

Dopamine is metabolized to HVA through a series of enzymatic reactions primarily involving monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[6][7] Understanding this pathway is essential for interpreting HVA measurements in a clinical and research context.

Analytical Methodologies for HVA Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of HVA in biological matrices due to its high specificity, sensitivity, and accuracy.[4] Gas chromatography-mass spectrometry (GC-MS) is another powerful technique that can be employed.[8]

A "dilute-and-shoot" method is often employed for urine samples due to its simplicity and high throughput.[3][5]

Experimental Protocol: "Dilute-and-Shoot" LC-MS/MS

-

Sample Collection: Collect spot or 24-hour urine samples in preservative-free containers.[3]

-

Internal Standard Spiking: To a 100 µL aliquot of each urine sample, calibrator, and quality control sample, add a known concentration of HVA-d2 solution in a suitable solvent (e.g., methanol).[1][3]

-

Dilution: Dilute the spiked sample with 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[3]

-

Centrifugation: Centrifuge the diluted samples at 10,000 x g for 10 minutes to pellet any particulate matter.[3]

-

Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[3]

Liquid Chromatography (LC) Conditions:

-

Column: A reversed-phase C18 column is commonly used.[2]

-

Mobile Phase: A gradient elution using an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).[2]

-

Flow Rate: A typical flow rate is between 0.3-0.5 mL/min.[2]

-

Injection Volume: 5-10 µL.[2]

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode.[2]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[2]

-

MRM Transitions (Example):

GC-MS analysis of HVA requires derivatization to increase its volatility.

Experimental Protocol: GC-MS

-

Sample Preparation: This typically involves elution from soaked filter papers for neonatal screening or direct use of urine samples.[8]

-

Extraction: Perform a liquid-liquid or solid-phase extraction of HVA and HVA-d2 from the biological matrix.[8]

-

Derivatization: The extracted analytes are derivatized, for example, to their trimethylsilyl (TMS) derivatives.[8]

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The instrument is operated in selected ion monitoring (SIM) or full scan mode.[8]

Quantitative Performance Data

The use of a deuterated internal standard like HVA-d2 significantly improves the performance of HVA quantification methods. The following tables summarize typical performance characteristics reported for LC-MS/MS methods using a deuterated HVA internal standard.

Table 1: Method Validation Parameters for HVA Quantification using a Deuterated Internal Standard

| Parameter | Performance Metric | Experimental Details | Reference |

| Intra-day Precision | 7% and 8% CV for low and high QC levels (n=5) | LC-MS/MS analysis of HVA in urine | [2] |

| 3.7% and 2.5% CV for low and high concentrations | LC-MS/MS assay for urinary HVA and VMA | [2] | |

| Inter-day Precision | 7% and 3% CV for low and high QC levels | LC-MS/MS analysis of HVA in urine over two weeks | [2] |

| 3.9% and 3.6% CV for low and high concentrations (n=25) | LC-MS/MS assay for urinary HVA and VMA | [2] | |

| Accuracy (Recovery) | Within ±15% of the nominal value for QC samples | LC-MS/MS analysis of HVA in urine | [2] |

| Bias of -9.1% to 11.3% | LC-MS/MS assay for urinary HVA and VMA | [2] | |

| Linearity | r² > 0.999 | Dilute-and-shoot LC-MS/MS method for urinary HVA | [2] |

| r² > 0.99 over a range of 0.5–100 mg/L | LC-MS/MS assay for urinary HVA and VMA | [2] |

Table 2: Comparison of Analytical Methodologies for HVA Analysis

| Parameter | LC-MS/MS with Deuterated IS | HPLC-ECD | GC-MS with Derivatization |

| Specificity | Very High (mass-based detection) | Moderate (potential for interferences) | High (mass-based detection) |

| Sensitivity (LLOQ) | 0.25 - 0.5 µmol/L | Higher than LC-MS/MS | ~4.0 pg detection limit |

| Throughput | High | Moderate | Low to Moderate |

| Sample Preparation | Simple ("dilute-and-shoot") | Can be more complex | Requires extraction and derivatization |

| Robustness | High | Moderate | Moderate |

Data synthesized from multiple sources.[5][8]

Logical Relationship for Accurate Quantification

The fundamental principle of using HVA-d2 as an internal standard relies on the consistent ratio of the analyte to the internal standard, irrespective of sample loss during preparation or fluctuations in instrument response.

Conclusion

The use of Homovanillic acid-d2 as an internal standard, particularly in conjunction with LC-MS/MS, provides a robust, sensitive, and specific method for the quantification of HVA in biological samples.[5] This approach effectively mitigates analytical variability, ensuring high-quality data crucial for clinical diagnostics and research in drug development.[5] The detailed methodologies and performance data presented in this guide serve as a valuable resource for scientists and researchers in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Homovanillic acid - Wikipedia [en.wikipedia.org]

- 7. Homovanillic Acid - Male Comprehensive Metabolic Performance Profile (Urine) Physicians Lab - Lab Results explained | HealthMatters.io [healthmatters.io]

- 8. Determination of homovanillic acid and vanillylmandelic acid in neuroblastoma screening by stable isotope dilution GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Fast Dilute-And-Shoot Method for Simultaneous 5-Hydroxyindoleacetic Acid (5-HIAA), Vanillylmandelic Acid (VMA), and Homovanillic Acid (HVA) LC-MS/MS Analysis in Human Urine [restek.com]

The Role of Homovanillic Acid-d2 in the Precise Measurement of Dopamine Turnover: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dopamine, a critical catecholamine neurotransmitter, is integral to numerous physiological processes within the central nervous system, including motor control, motivation, reward, and cognition. The study of its turnover—the rate at which it is synthesized, released, and metabolized—provides a dynamic snapshot of dopaminergic activity. Dysregulation of dopamine turnover is a hallmark of various neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction. Consequently, the accurate quantification of dopamine and its metabolites is paramount for both basic research and the development of novel therapeutics.

Homovanillic acid (HVA) is the primary terminal metabolite of dopamine.[1] Its concentration in biological matrices such as brain tissue, cerebrospinal fluid (CSF), and plasma serves as a crucial biomarker for central dopaminergic activity. The most robust and reliable method for quantifying HVA, and by extension, dopamine turnover, is through the use of stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique employs a deuterated internal standard, such as Homovanillic acid-d2 (HVA-d2), to ensure unparalleled accuracy and precision.

This technical guide provides an in-depth overview of the pivotal role of HVA-d2 in studying dopamine turnover. It details the underlying principles, experimental protocols, and data interpretation, offering a comprehensive resource for professionals in the field.

The Principle of Stable Isotope Dilution Mass Spectrometry

Stable isotope dilution (SID) is a powerful analytical technique that utilizes a stable isotope-labeled version of the analyte of interest as an internal standard. In the context of dopamine turnover studies, HVA-d2 serves as the ideal internal standard for the quantification of endogenous HVA.

The core principle of SID lies in the near-identical chemical and physical properties of the deuterated standard and the endogenous analyte. HVA-d2 and HVA co-elute during chromatography and exhibit the same ionization efficiency in the mass spectrometer's ion source. However, they are distinguishable by their mass-to-charge ratio (m/z).

By adding a known amount of HVA-d2 to a sample at the earliest stage of preparation, any loss of analyte during extraction, handling, or analysis will affect both the endogenous HVA and the deuterated standard equally. The ratio of the mass spectrometer's response for the endogenous analyte to that of the internal standard is then used for quantification. This ratiometric measurement corrects for variations in sample preparation and matrix effects, leading to highly accurate and precise results.

Dopamine Metabolism Signaling Pathway

Dopamine is metabolized to HVA through a two-step enzymatic process primarily involving monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).

Experimental Protocols

The following section outlines a typical experimental protocol for the quantification of dopamine and HVA in rodent brain tissue using HVA-d2 as an internal standard.

Materials and Reagents

-

Brain Tissue: Specific brain regions of interest (e.g., striatum, prefrontal cortex, nucleus accumbens) rapidly dissected and frozen in liquid nitrogen.

-

Homovanillic Acid (HVA): Analytical standard.

-

Homovanillic acid-d2 (HVA-d2): Deuterated internal standard.

-

Dopamine Hydrochloride: Analytical standard.

-

Dopamine-d4 Hydrochloride: Deuterated internal standard for dopamine.

-

Homogenization Buffer: 0.1 M perchloric acid containing 0.05% Na2EDTA and 0.05% sodium metabisulfite.

-

Protein Precipitation Solution: Acetonitrile.

-

LC-MS Grade Water and Solvents: (e.g., methanol, acetonitrile, formic acid).

Sample Preparation

-

Tissue Weighing and Homogenization:

-

Accurately weigh the frozen brain tissue (typically 20-50 mg).

-

Add 10 volumes of ice-cold homogenization buffer (e.g., 500 µL for a 50 mg tissue sample).

-

Spike the homogenate with a known concentration of HVA-d2 and dopamine-d4 internal standards.

-

Homogenize the tissue on ice using a sonicator or bead beater until no visible tissue particles remain.

-

-

Protein Precipitation:

-

Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Add two volumes of ice-cold acetonitrile to the supernatant to precipitate proteins.

-

Vortex vigorously for 30 seconds and incubate at -20°C for 20 minutes.

-

Centrifuge at 15,000 x g for 15 minutes at 4°C.

-

-

Final Sample Preparation:

-

Carefully collect the supernatant and evaporate to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

-

Vortex and centrifuge to pellet any remaining particulates.

-

Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

Table 1: Example LC-MS/MS Parameters

| Parameter | Setting |

| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | 0-1 min: 2% B; 1-5 min: 2-80% B; 5-6 min: 80% B; 6.1-8 min: 2% B |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive for Dopamine, Negative for HVA |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Table 2: Example MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Dopamine | 154.1 | 137.1 | 15 |

| Dopamine-d4 | 158.1 | 141.1 | 15 |

| Homovanillic Acid | 181.1 | 137.1 | 12 |

| Homovanillic Acid-d2 | 183.1 | 124.0 | 17 |

Note: Collision energies and other MS parameters may require optimization for specific instruments.

Experimental Workflow

The following diagram illustrates the typical workflow for a dopamine turnover study using HVA-d2.

Data Presentation and Interpretation

Quantitative data obtained from LC-MS/MS analysis should be presented in a clear and structured format to facilitate comparison and interpretation.

Calculation of Dopamine Turnover

Dopamine turnover is often expressed as the ratio of the concentration of its major metabolites to the concentration of dopamine itself. A commonly used formula is:

Dopamine Turnover = ([HVA] + [DOPAC]) / [DA] [2]

Where:

-

[HVA] is the concentration of homovanillic acid.

-

[DOPAC] is the concentration of 3,4-dihydroxyphenylacetic acid.

-

[DA] is the concentration of dopamine.

An increase in this ratio is indicative of accelerated dopamine metabolism and release.

Example Quantitative Data

The following tables summarize hypothetical quantitative data from a study investigating the effect of a novel therapeutic agent on dopamine turnover in different brain regions of a rat model.

Table 3: Dopamine and Metabolite Concentrations in Rat Striatum

| Treatment Group | Dopamine (ng/g tissue) | HVA (ng/g tissue) | DOPAC (ng/g tissue) | Dopamine Turnover Ratio |

| Vehicle Control | 10.5 ± 1.2 | 0.8 ± 0.1 | 1.5 ± 0.2 | 0.22 |

| Therapeutic Agent | 8.2 ± 0.9 | 1.2 ± 0.15 | 2.1 ± 0.3 | 0.40 |

Table 4: Dopamine and Metabolite Concentrations in Rat Prefrontal Cortex

| Treatment Group | Dopamine (ng/g tissue) | HVA (ng/g tissue) | DOPAC (ng/g tissue) | Dopamine Turnover Ratio |

| Vehicle Control | 2.1 ± 0.3 | 0.3 ± 0.05 | 0.4 ± 0.06 | 0.33 |

| Therapeutic Agent | 1.8 ± 0.2 | 0.5 ± 0.07 | 0.6 ± 0.08 | 0.61 |

Conclusion

The use of Homovanillic acid-d2 as an internal standard in LC-MS/MS analysis represents the gold standard for studying dopamine turnover. This methodology provides the accuracy, precision, and specificity required to discern subtle yet significant changes in dopaminergic neurotransmission. The detailed protocols and data interpretation frameworks presented in this guide offer a robust foundation for researchers, scientists, and drug development professionals to confidently and reliably investigate the intricate dynamics of the dopamine system, ultimately advancing our understanding of neurological and psychiatric disorders and paving the way for the development of more effective therapeutic interventions.

References

A Technical Guide to the Certificate of Analysis for Homovanillic Acid-d2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the data and methodologies associated with the Certificate of Analysis (CoA) for Homovanillic acid-d2 (HVA-d2). Homovanillic acid, a primary metabolite of the neurotransmitter dopamine, is a crucial biomarker for assessing dopamine levels and diagnosing certain neuroendocrine tumors.[1][2][3] Its deuterated analogue, Homovanillic acid-d2, serves as an essential internal standard in quantitative analytical methods, such as mass spectrometry, to ensure accuracy and precision.[4][5] This document details the chemical properties, analytical protocols, and metabolic context necessary for the effective interpretation and utilization of HVA-d2 in a research and clinical setting.

Quantitative Data Summary

The physical and chemical properties of Homovanillic acid and its deuterated analogues are critical for their application in analytical methodologies. The following tables summarize key quantitative data typically presented on a Certificate of Analysis.

Table 1: Physicochemical Properties of Homovanillic Acid (HVA)

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₄ | [1][6][7] |

| Molecular Weight | 182.17 g/mol | [8] |

| CAS Number | 306-08-1 | [1][6] |

| Melting Point | 142-145 °C | [9] |

| Appearance | White to beige crystalline powder | [9] |

| Purity | ≥99% | |

| Solubility | Soluble in water and DMSO |

Table 2: Properties of Deuterated Homovanillic Acid Isotopologues

| Property | Homovanillic acid-d2 | Homovanillic acid-d3 | Homovanillic acid-d5 | Source(s) |

| Molecular Formula | C₉H₈D₂O₄ | C₉H₇D₃O₄ | C₉H₅D₅O₄ | [4][10][11] |

| Molecular Weight | Not Available | 185.19 g/mol | 187.20 g/mol | [10][11][12] |

| CAS Number | 53587-33-0 | 74495-71-9 | 53587-32-9 | [4][10][11] |

| Purity (HPLC) | Not Available | >95% | >95% | [10][11] |

| Storage Temperature | Not Available | -20°C | -20°C | [10][11] |

Metabolic Pathway of Dopamine

Homovanillic acid is the terminal metabolite of dopamine, formed through a two-step enzymatic process involving monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[1][2][11] Understanding this pathway is crucial for interpreting HVA levels in biological samples.

Experimental Protocols

The quantification of HVA in biological matrices is predominantly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with a deuterated analogue like HVA-d2 serving as the internal standard.[5][11]

Protocol: Quantification of HVA in Human Urine via LC-MS/MS

This protocol outlines a standard procedure for analyzing HVA levels in urine samples.

1. Sample Preparation:

-

To an aliquot of a urine sample, add a known concentration of Homovanillic acid-d2 (or another deuterated HVA standard) solution.[9][11] This step is critical for accurate quantification.

-

Dilute the spiked urine sample with a suitable buffer, such as 0.1% formic acid in a water/acetonitrile mixture.[5][11]

-

Vortex the sample for 10-15 seconds to ensure homogeneity.[11]

-

Filter the sample through a 0.22 µm syringe filter or centrifuge to remove any particulate matter that could interfere with the analysis.[9]

2. Chromatographic Separation (LC):

-

System: An Ultra-High Pressure Liquid Chromatography (UHPLC) system is typically used.[11]

-

Injection: Inject the prepared sample into the LC system.

-

Column: A reversed-phase C18 column is commonly employed for separation.[9][11]

-

Mobile Phase: Use a gradient elution with an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).[9][11] This separates HVA and its deuterated standard from other matrix components.

3. Mass Spectrometric Detection (MS/MS):

-

Ionization: Introduce the eluent from the LC column into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode.[9]

-

Analysis Mode: Operate the instrument in Multiple Reaction Monitoring (MRM) mode.[11] Monitor specific precursor-to-product ion transitions for both the analyte (HVA) and the internal standard (HVA-d2).

-

Quantification: The concentration of HVA in the original sample is calculated based on the ratio of the peak area of the analyte to the peak area of the internal standard.[11]

The Certificate of Analysis (CoA) Generation Process

A Certificate of Analysis is the culmination of a rigorous quality control process. It certifies that the product meets its predetermined specifications for identity, purity, and quality.

References

- 1. Homovanillic acid - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. mayocliniclabs.com [mayocliniclabs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Homovanillic Acid | C9H10O4 | CID 1738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Homovanillic acid [webbook.nist.gov]

- 8. Homovanillic Acid [drugfuture.com]

- 9. benchchem.com [benchchem.com]

- 10. Homovanillic Acid-d3 | CAS 74495-71-9 | LGC Standards [lgcstandards.com]

- 11. benchchem.com [benchchem.com]

- 12. Homovanillic acid-d5 | C9H10O4 | CID 12347943 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide to Commercially Available Homovanillic Acid-d2 Standards

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercially available Homovanillic acid-d2 (HVA-d2) standards. This document outlines the standards' properties, suppliers, and detailed methodologies for their application in quantitative analysis.

Introduction

Homovanillic acid (HVA) is the major terminal metabolite of the neurotransmitter dopamine.[1] Its quantification in biological fluids such as urine and plasma is a critical biomarker for the diagnosis and monitoring of several pathological conditions, most notably neuroblastoma, a common childhood cancer.[2] Accurate and precise measurement of HVA is paramount for clinical diagnostics and research. Stable isotope-labeled internal standards, such as Homovanillic acid-d2, are indispensable for robust analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). These standards correct for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[3]

Commercially Available Deuterated Homovanillic Acid Standards

A variety of deuterated HVA standards are commercially available to suit different analytical needs. While the primary focus of this guide is HVA-d2, other deuterated variants are also included for a comprehensive overview.

| Product Name | Supplier | Catalog Number | Molecular Formula | Purity | Isotopic Enrichment | CAS Number |

| Homovanillic acid-d2 | MedChemExpress | HY-N0384S1 | C₉H₈D₂O₄ | >98% | Not specified | 1133316-65-8 |

| Homovanillic acid-d3 | LGC Standards | TRC-H669502-1MG | C₉H₇D₃O₄ | >95% (HPLC) | Not specified | 74495-71-9 |

| Homovanillic acid-d5 | MedChemExpress | HY-N0384S2 | C₉H₅D₅O₄ | 96.49% | Not specified | 53587-32-9 |

| Homovanillic acid (phenyl-D₃, 2,2-D₂) | Cambridge Isotope Laboratories | DLM-2738-0.1 | HOC₆D₃(OCH₃)CD₂COOH | 98% | 96-98% | 53587-32-9 |

Dopamine Metabolism to Homovanillic Acid

Homovanillic acid is the final product of dopamine metabolism, formed through a two-step enzymatic process involving Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).[4] Understanding this metabolic pathway is crucial for the correct interpretation of HVA levels in clinical and research settings.

References

The Role of Deuterated Homovanillic Acid in Advancing Neuroblastoma Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroblastoma, a pediatric cancer originating from neural crest cells, is characterized by the overproduction of catecholamines. The measurement of catecholamine metabolites, particularly homovanillic acid (HVA) and vanillylmandelic acid (VMA), in urine and plasma is a cornerstone of neuroblastoma diagnosis and prognostic monitoring.[1][2][3][4][5][6][7] The use of stable isotope-labeled internal standards, such as Homovanillic acid-d2 (HVA-d2), has significantly enhanced the accuracy and reliability of quantitative analytical methods. This guide provides a comprehensive overview of the application of HVA-d2 in neuroblastoma research, detailing the underlying metabolic pathways, advanced analytical protocols, and the interpretation of quantitative data.

Introduction: The Significance of Catecholamine Metabolism in Neuroblastoma

Neuroblastoma tumors are metabolically active, often leading to elevated levels of catecholamines and their byproducts.[1][2][4] The metabolic pathway begins with the amino acid tyrosine and proceeds through a series of enzymatic reactions to produce dopamine, norepinephrine, and epinephrine. In neuroblastoma cells, there is often an excess production of the precursors DOPA and dopamine.[1] These catecholamines are then metabolized, leading to the formation of HVA (a major metabolite of dopamine) and VMA (a major metabolite of norepinephrine and epinephrine).[1] The elevated excretion of HVA and VMA in urine is a key biomarker for neuroblastoma, with studies showing that at the time of diagnosis, urinary HVA is elevated in approximately 80% of patients.[1] Monitoring the levels of these metabolites provides valuable information for diagnosis, prognosis, and tracking the response to therapy.[1][2][8][9][10]

Catecholamine Signaling Pathway in Neuroblastoma

The following diagram illustrates the metabolic pathway of catecholamines, highlighting the formation of HVA and VMA.

The Role of Homovanillic Acid-d2 as an Internal Standard

The quantification of HVA in biological matrices like urine and plasma requires highly accurate and precise analytical methods. Stable isotope dilution (SID) coupled with mass spectrometry (MS) is considered the gold standard for quantitative bioanalysis.[11][12] In this technique, a known amount of a stable isotope-labeled version of the analyte, such as HVA-d2, is added to the sample at the beginning of the analytical process.[11][13]

Advantages of using HVA-d2:

-

Minimizes Analytical Variability: HVA-d2 has nearly identical chemical and physical properties to the endogenous, unlabeled HVA.[11] This means it behaves similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for any sample loss or variability.

-

Improves Accuracy and Precision: By normalizing the signal of the endogenous HVA to that of the known concentration of HVA-d2, the method corrects for variations in instrument response and matrix effects.[12]

-

Enhances Specificity: Mass spectrometry can differentiate between the deuterated and non-deuterated forms of HVA based on their mass-to-charge ratio, ensuring highly specific detection and quantification.

Analytical Methodologies for HVA Quantification

Several analytical techniques have been employed for the measurement of HVA in biological samples. While older methods like HPLC with electrochemical detection have been used, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are now the preferred methods due to their superior sensitivity and specificity.[11][12]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for quantifying HVA.[13][14] The method typically involves derivatization of HVA to increase its volatility for gas chromatography.

The following is a generalized protocol based on established methods for the quantification of HVA in urine using GC-MS with HVA-d2 as an internal standard.[13][15]

-

Sample Preparation:

-

Internal Standard Spiking:

-

Add a known amount of HVA-d2 solution to each diluted urine sample.

-

-

Extraction:

-

Acidify the samples.

-

Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) to isolate HVA and HVA-d2.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

-

Derivatization:

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

The TMS-derivatives of HVA and HVA-d2 are separated on a capillary column and then detected by the mass spectrometer.

-

Quantification is achieved by comparing the peak area ratio of the endogenous HVA to the HVA-d2 internal standard.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the method of choice for HVA analysis in many clinical laboratories due to its high throughput, sensitivity, and specificity, often requiring minimal sample preparation.[12][16][17][18]

The "dilute-and-shoot" method is a common and efficient approach for urinary HVA analysis by LC-MS/MS.

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Vortex mix the samples for approximately 10 seconds.

-

Centrifuge at a high speed (e.g., 4000 rpm) for 5 minutes to pellet any precipitates.[12]

-

-

Internal Standard Spiking and Dilution:

-

In a clean microcentrifuge tube, combine a small volume of the urine supernatant (e.g., 50 µL) with a larger volume of a working solution (e.g., 450 µL) containing HVA-d2 in a suitable solvent, such as 0.1% formic acid in a water/acetonitrile mixture.[12]

-

-

LC-MS/MS Analysis:

-

Inject the diluted sample directly into the LC-MS/MS system.

-

HVA and HVA-d2 are separated using a reversed-phase chromatography column.

-

The mass spectrometer is operated in selected reaction monitoring (SRM) mode to detect specific precursor-to-product ion transitions for both HVA and HVA-d2.[16]

-

Quantification is based on the ratio of the peak areas of HVA to HVA-d2.

-

References

- 1. Catecholamine metabolism in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsna.org [pubs.rsna.org]

- 3. Diagnostic and prognostic impact of urinary catecholamines in neuroblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Scoring system for diagnosis and pretreatment risk assessment of neuroblastoma using urinary biomarker combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroblastoma | Choose the Right Test [arupconsult.com]

- 6. cancer.ca [cancer.ca]

- 7. ijmedicine.com [ijmedicine.com]

- 8. ascopubs.org [ascopubs.org]

- 9. The value of determination of homovanillic and vanillylmandelic acids in plasma for the diagnosis and follow-up of neuroblastoma in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tests For Neuroblastoma | American Cancer Society [cancer.org]

- 11. Neuroblastoma screening: labeling of HVA and VMA for stable isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Quantitation of Neuroblastoma Markers Homovanillic Acid (HVA) and Vanillylmandelic Acid (VMA) in Urine by Gas Chromatography-Mass Spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of homovanillic acid and vanillylmandelic acid in neuroblastoma screening by stable isotope dilution GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. "Quantitation of Neuroblastoma Markers Homovanillic Acid (HVA) and Vani" by Melissa Beals, Bheemraj Ramoo et al. [scholarlyexchange.childrensmercy.org]

- 16. Determination of homovanillic acid in urine by stable isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Application of an LC-MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Analytical validation and clinical application of urinary vanillylmandelic acid and homovanillic acid by LC-MS/MS for diagnosis of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard in Bioanalysis: An In-depth Technical Guide to Isotope Dilution Mass Spectrometry for Homovanillic Acid Quantification using HVA-d2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental protocols, and applications of isotope dilution mass spectrometry (IDMS) for the precise and accurate quantification of homovanillic acid (HVA) using its deuterated analog, HVA-d2, as an internal standard. HVA, a primary metabolite of dopamine, is a critical biomarker in clinical diagnostics and drug development, particularly in neurology, oncology, and psychiatry.

Core Principles of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful analytical technique that provides highly accurate and precise quantification of analytes in complex biological matrices.[1] The core principle involves the addition of a known amount of an isotopically labeled version of the analyte of interest (in this case, HVA-d2) to the sample at the beginning of the analytical workflow.[1] This "isotopic spike" serves as an internal standard that behaves almost identically to the endogenous, non-labeled analyte (HVA) throughout the entire sample preparation and analysis process.[1][2]

By measuring the ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard using a mass spectrometer, any variations or losses that occur during sample handling, extraction, and instrument analysis are effectively compensated for. This results in highly reliable and reproducible quantitative data.[1]

Dopamine Metabolism and the Significance of HVA

Homovanillic acid is a terminal metabolite of the neurotransmitter dopamine. The metabolic conversion of dopamine to HVA primarily involves two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[3] The quantification of HVA in biological fluids such as urine and plasma provides a valuable window into dopamine turnover and is crucial for the diagnosis and monitoring of several pathological conditions, including neuroblastoma and other neuroendocrine tumors.[2][4][5]

dot

Caption: Dopamine to HVA Metabolic Pathway.

Experimental Protocols for HVA Quantification

The accurate quantification of HVA using IDMS can be achieved through either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Both techniques require meticulous sample preparation to isolate HVA and HVA-d2 from the biological matrix.

Sample Preparation from Urine (GC-MS and LC-MS/MS)

Urine is a common matrix for HVA analysis due to its non-invasive collection and relatively high concentration of the analyte. A general workflow for urine sample preparation is as follows:

-

Sample Collection and Storage: 24-hour urine collections are often preferred to account for diurnal variations in HVA excretion. The sample should be acidified, typically with hydrochloric acid (HCl), to a pH between 2.5 and 3.5 to ensure the stability of the catecholamine metabolites.[6] For delayed analysis, samples should be frozen at -20°C or lower.[6]

-

Internal Standard Spiking: A known amount of HVA-d2 internal standard solution is added to a specific volume of the urine sample.[2][7] This is a critical step for accurate quantification.

-

Acidification: The urine sample is further acidified with HCl to a pH of 1-2 to facilitate the extraction of the acidic HVA.[2]

-

Liquid-Liquid Extraction (LLE): An organic solvent, such as ethyl acetate, is added to the acidified urine.[2][7] The mixture is vigorously vortexed to ensure the thorough extraction of HVA and HVA-d2 into the organic phase.[2] The sample is then centrifuged to separate the organic and aqueous layers.[2]

-

Evaporation: The upper organic layer containing the analytes is carefully transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen gas.[2]

Derivatization (for GC-MS Analysis)

For GC-MS analysis, a derivatization step is necessary to increase the volatility and thermal stability of HVA.[2][4] Silylation is the most common technique, where active hydrogens on the hydroxyl and carboxylic acid groups are replaced with trimethylsilyl (TMS) groups.[2][4] This is typically achieved by treating the dried extract with a mixture of bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine, followed by heating.[4][7]

Sample Preparation from Plasma (LC-MS/MS)

Plasma is another important biological matrix for HVA analysis, providing insights into systemic dopamine metabolism. A common sample preparation technique for plasma is protein precipitation:

-

Internal Standard Spiking: A known amount of HVA-d2 is added to an aliquot of the plasma sample.

-

Protein Precipitation: A precipitating agent, such as acetonitrile or a mixture of acetonitrile and methanol, is added to the plasma sample to precipitate proteins.[8]

-

Centrifugation: The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins.

-

Supernatant Collection: The supernatant, containing HVA and HVA-d2, is carefully transferred to a clean tube or well for analysis.[8]

dot

Caption: IDMS Workflow for HVA Quantification.

Quantitative Data and Method Validation

The validation of a bioanalytical method is crucial to ensure the reliability of the results. Key validation parameters include linearity, lower limit of quantification (LLOQ), precision, and accuracy. The following tables summarize typical performance data for HVA quantification using IDMS with a deuterated internal standard.

Table 1: Performance Characteristics of LC-MS/MS Methods for HVA Quantification

| Parameter | Method 1[8] | Method 2[6] |

| Matrix | Urine | Urine |

| Linearity Range | 0.5 - 100 mg/L | 4.61 - 830 µmol/L |

| Correlation Coefficient (R²) | >0.99 | 0.9993 |

| Lower Limit of Quantification (LLOQ) | 0.5 mg/L | 2.20 µmol/L |

| Intra-day Precision (%CV) | 2.5 - 3.7% | Not Reported |

| Inter-day Precision (%CV) | 3.6 - 3.9% | Not Reported |

| Accuracy (Bias %) | -9.1 to 11.3% | Not Reported |

Table 2: Performance Characteristics of GC-MS Methods for HVA Quantification

| Parameter | Method 1[9] | Method 2[4] |

| Matrix | Urine | Urine |

| Linearity Range | 5 - 100 ng/µg creatinine | Not Reported |

| Correlation Coefficient (R²) | Not Reported | Not Reported |

| Limit of Detection (LOD) | 4.0 pg | Not Reported |

| Intra-day Precision (%CV) | Not Reported | < 4.3% |

| Inter-day Precision (%CV) | Not Reported | < 4.3% |

| Recovery (%) | Not Reported | 95 - 97% |

Logical Workflow and Decision Points in IDMS Analysis

The entire IDMS workflow, from sample receipt to final data reporting, involves a series of logical steps and critical decision points to ensure data quality and integrity.

dot

Caption: Logical Workflow for IDMS Analysis.

Application in Drug Development

The precise and accurate measurement of HVA is of significant value in the field of drug development. HVA can serve as a crucial biomarker in several contexts:

-

Pharmacodynamic (PD) Biomarker: For drugs targeting the central nervous system, particularly those affecting dopamine pathways (e.g., antipsychotics, antidepressants, drugs for Parkinson's disease), measuring changes in HVA levels can provide a quantitative measure of the drug's effect on its target.[10][11] This information is vital for dose selection and for demonstrating the biological activity of a new drug candidate in early-phase clinical trials.[12][13]

-

Safety Biomarker: Alterations in dopamine metabolism can have significant physiological consequences. Monitoring HVA levels can serve as a safety biomarker to detect potential adverse effects of a new drug on the dopaminergic system.[14][15]

-

Patient Stratification: In clinical trials, baseline HVA levels could potentially be used to stratify patients into subgroups that may respond differently to a particular treatment, leading to more personalized medicine approaches.[12]

The robustness and accuracy of IDMS make it the method of choice for generating high-quality biomarker data that can withstand the scrutiny of regulatory agencies.

Conclusion

Isotope dilution mass spectrometry using HVA-d2 as an internal standard is a highly reliable and accurate method for the quantification of homovanillic acid in biological matrices. The detailed experimental protocols and stringent validation procedures outlined in this guide provide a framework for researchers, scientists, and drug development professionals to implement this gold-standard technique. The ability to generate precise and reproducible data on HVA levels is invaluable for advancing our understanding of dopamine metabolism, improving the diagnosis and monitoring of diseases, and accelerating the development of new and safer medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Application of an LC-MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Validation of an LC-MS/MS method for urinary homovanillic and vanillylmandelic ACIDS and application to the diagnosis of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitation of homovanillic acid (HVA) and vanillylmandelic acid (VMA) in urine using gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Application of an LC–MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of homovanillic acid and vanillylmandelic acid in neuroblastoma screening by stable isotope dilution GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fda.gov [fda.gov]

- 11. youtube.com [youtube.com]

- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Qualification of translational safety biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Use of Biomarkers in Drug Development for Regulatory Purposes - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Deuterated Homovanillic Acid in Modern Clinical Diagnostics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homovanillic acid (HVA), a major terminal metabolite of the neurotransmitter dopamine, serves as a critical biomarker in clinical diagnostics. Its quantification in biological fluids such as urine, plasma, and cerebrospinal fluid (CSF) is pivotal for the diagnosis, prognosis, and monitoring of several pathological conditions. Most notably, elevated levels of HVA are a hallmark of neuroblastoma, a common pediatric cancer. Furthermore, altered HVA concentrations are associated with disorders of catecholamine metabolism and neurodegenerative conditions like Parkinson's disease.[1][2][3]

The advent of stable isotope dilution mass spectrometry has revolutionized the quantitative analysis of endogenous compounds. In this context, deuterated homovanillic acid (HVA-d2, HVA-d5, etc.) has become the gold standard as an internal standard for assays utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5] Its near-identical physicochemical properties to the endogenous analyte ensure that it accurately accounts for variations in sample extraction, derivatization, and instrument response, thereby providing superior accuracy and precision.[4][5] This technical guide provides a comprehensive overview of the applications of deuterated HVA in clinical diagnostics, detailing the underlying metabolic pathways, analytical methodologies, and quantitative performance data.

Dopamine Metabolism to Homovanillic Acid

Homovanillic acid is the final product of dopamine metabolism, a two-step enzymatic process. The pathway involves the sequential action of Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT), or vice versa, on dopamine.[1][3][6] Understanding this pathway is crucial for the clinical interpretation of HVA levels.

Clinical Significance and Applications

The measurement of HVA is integral to the diagnostic workup of several conditions:

-

Neuroblastoma: This pediatric tumor of the sympathetic nervous system often secretes excess catecholamines, leading to significantly elevated urinary levels of HVA and Vanillylmandelic Acid (VMA).[2][3][7] The quantification of these metabolites is a primary tool for diagnosis and for monitoring treatment efficacy and disease recurrence.[8][9]

-

Parkinson's Disease (PD): As PD is characterized by the degeneration of dopaminergic neurons, the concentration of HVA in the cerebrospinal fluid (CSF) is often altered.[10] Studies have shown that CSF HVA levels can correlate with the severity of motor impairment and may serve as a biomarker for disease progression.[10]

-

Disorders of Catecholamine Metabolism: Genetic or acquired defects in the enzymes involved in dopamine metabolism can be investigated by profiling HVA and other related metabolites.[3]

Analytical Methodologies

The use of deuterated HVA as an internal standard is central to modern, high-precision quantitative methods.

General Experimental Workflow

The general workflow for the analysis of HVA using a deuterated internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection. The stable isotope-labeled internal standard is introduced at the beginning of the process to control for analytical variability.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for HVA analysis, though it requires a derivatization step to increase the volatility of HVA.

Experimental Protocol: GC-MS with Silylation

-

Sample Preparation (Urine):

-

Thaw frozen urine samples and vortex to ensure homogeneity.[4]

-

Transfer a defined volume (e.g., 1 mL) into a glass tube.[4]

-

Spike the sample with a known quantity of deuterated HVA internal standard solution.[11]

-

Acidify the urine to a pH of 1-2 using hydrochloric acid.[4][11]

-

Perform a liquid-liquid extraction by adding ethyl acetate, vortexing vigorously, and centrifuging to separate the layers.[4][9]

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[4][9]

-

-

Derivatization:

-

To the dried extract, add a silylating agent such as a mixture of bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine.[2][7]

-

Seal the vial and heat at 60-80°C for 30-60 minutes to form the trimethylsilyl (TMS) derivatives of HVA and the internal standard.[4]

-

Cool the sample to room temperature before injection.[4]

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

The concentration of HVA is determined by comparing the peak response of the endogenous HVA to that of the deuterated internal standard using selected ion monitoring (SIM).[9]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is often preferred for its high sensitivity, specificity, and amenability to high-throughput analysis, frequently employing a simpler "dilute-and-shoot" sample preparation method.[5][12]

Experimental Protocol: LC-MS/MS "Dilute-and-Shoot"

-

Sample Preparation (Urine):

-

Thaw frozen urine samples and vortex.

-

In a microcentrifuge tube, combine a small aliquot of urine (e.g., 50 µL) with a larger volume (e.g., 100 µL) of a protein precipitation solution (e.g., acetonitrile/methanol) that contains the deuterated HVA internal standard.[13]

-

Vortex the mixture for approximately 30 seconds.[13]

-

Centrifuge at high speed (e.g., 20,600 x g) for 10 minutes to pellet precipitated proteins.[13]

-

Transfer the supernatant to an autosampler vial for injection.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Chromatographic separation is typically achieved on a reverse-phase column.[12]

-

Detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

The ratio of the peak area of the analyte to the peak area of the deuterated internal standard is used to calculate the analyte's concentration against a calibration curve.[5]

-

Data Presentation: Performance of Analytical Methods

The use of deuterated HVA as an internal standard enables highly reliable and reproducible quantification. The following tables summarize typical performance characteristics reported for GC-MS and LC-MS/MS methods.

Table 1: Performance Characteristics of GC-MS Methods for HVA Quantification

| Parameter | Reported Value | Reference |

| Limit of Detection (LOD) | 4.0 pg | [8] |

| Analytical Range | 5 to 100 ng/µg creatinine | [8] |

Table 2: Performance Characteristics of LC-MS/MS Methods for HVA Quantification

| Parameter | Reported Value | Reference |

| Lower Limit of Quantification (LLOQ) | 0.50 µmol/L | [14] |

| Limit of Detection (LOD) | 0.25 µmol/L | [14] |

| Calibration Range | 4.61–830 µmol/L | [15] |

| Intra-assay CV (%) | ≤3.88% | [14] |

| Inter-assay CV (%) | ≤3.88% | [14] |

| Recovery (%) | 86-100% | [14] |

Conclusion

Deuterated homovanillic acid is an indispensable tool in modern clinical diagnostics, underpinning the accuracy and reliability of quantitative assays for its endogenous counterpart. Its application as an internal standard in GC-MS and LC-MS/MS methodologies is crucial for the precise diagnosis and monitoring of neuroblastoma, and it plays an increasingly important role in the investigation of Parkinson's disease and other disorders of catecholamine metabolism. The detailed protocols and robust performance data associated with these methods highlight their value in both clinical and research settings, providing the high-quality data necessary for informed diagnostic decisions and advancing our understanding of these complex diseases.

References

- 1. Homovanillic acid - Wikipedia [en.wikipedia.org]

- 2. Quantitation of Neuroblastoma Markers Homovanillic Acid (HVA) and Vanillylmandelic Acid (VMA) in Urine by Gas Chromatography–Mass Spectrometry (GC/MS) | Springer Nature Experiments [experiments.springernature.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. en.humanmetabolome.com [en.humanmetabolome.com]

- 7. Quantitation of Neuroblastoma Markers Homovanillic Acid (HVA) and Vanillylmandelic Acid (VMA) in Urine by Gas Chromatography-Mass Spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of homovanillic acid and vanillylmandelic acid in neuroblastoma screening by stable isotope dilution GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitation of homovanillic acid (HVA) and vanillylmandelic acid (VMA) in urine using gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. A Simple, Fast, and Reliable LC-MS/MS Method for the Measurement of Homovanillic Acid and Vanillylmandelic Acid in Urine Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Analytical validation and clinical application of urinary vanillylmandelic acid and homovanillic acid by LC-MS/MS for diagnosis of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Validation of an LC-MS/MS method for urinary homovanillic and vanillylmandelic ACIDS and application to the diagnosis of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Homovanillic Acid in Human Urine using a Stable Isotope Dilution LC-MS/MS Method

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Homovanillic acid (HVA) in human urine. The method utilizes a stable isotope-labeled internal standard, Homovanillic acid-d2 (HVA-d2), for accurate and precise quantification. A simple "dilute-and-shoot" sample preparation protocol is employed, ensuring high throughput for clinical research and drug development applications. This method is highly suitable for researchers, scientists, and drug development professionals requiring a reliable assay for HVA determination in a biological matrix.

Introduction

Homovanillic acid (HVA) is the major final metabolite of dopamine, a critical neurotransmitter in the central nervous system.[1][2] The quantification of HVA in biological fluids such as urine and cerebrospinal fluid is a vital tool in clinical and research settings.[1][3] It serves as a biomarker for monitoring dopamine metabolism and is crucial in the diagnosis and management of several medical conditions, including neuroblastoma, a common pediatric cancer, and other disorders related to catecholamine metabolism.[4][5][6]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, specificity, and throughput.[7][8] The use of a stable isotope-labeled internal standard, such as HVA-d2, is essential for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring the accuracy and reliability of the results.[4][7]

This application note provides a detailed protocol for the quantification of HVA in human urine using a simple and rapid "dilute-and-shoot" LC-MS/MS method with HVA-d2 as the internal standard.

Signaling Pathway

HVA is produced from dopamine through a two-step enzymatic process involving Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).[1][2] Understanding this metabolic pathway is fundamental for the correct interpretation of HVA levels.

Caption: Metabolic conversion of Dopamine to Homovanillic acid.

Experimental Workflow

The overall experimental workflow for the quantification of HVA in urine is depicted below. It involves sample collection, preparation, LC-MS/MS analysis, and data processing.

Caption: Experimental workflow for HVA quantification in urine.

Materials and Methods

Reagents and Materials

-

Homovanillic acid (HVA) standard

-

Homovanillic acid-d2 (HVA-d2) internal standard

-

LC-MS grade methanol

-

LC-MS grade water

-

Formic acid (≥98%)

-

Human urine (drug-free)

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials

Instrumentation

-

A liquid chromatography system coupled with a triple quadrupole mass spectrometer. A system such as an Agilent 1290 Infinity LC coupled to an Agilent 6460 Triple Quadrupole LC/MS is suitable.

-

Analytical column: A reverse-phase C18 column or a pentafluorophenyl (PFP) column is recommended.[9]

Standard and Internal Standard Preparation

-

HVA Stock Solution (1 mg/mL): Accurately weigh and dissolve HVA in methanol.

-

HVA Working Standards: Serially dilute the HVA stock solution with a 50:50 methanol/water mixture to prepare working standards at desired concentrations for the calibration curve.

-

HVA-d2 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve HVA-d2 in methanol.

-

HVA-d2 Working Internal Standard Solution (100 ng/mL): Dilute the HVA-d2 stock solution in a solution of 0.1% formic acid in water.

Experimental Protocols

Sample Preparation ("Dilute-and-Shoot")

-

Thaw frozen urine samples at room temperature and vortex for 15 seconds.

-

Centrifuge the urine samples at 4000 rpm for 5 minutes to pellet any particulate matter.[7]

-

In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the HVA-d2 working internal standard solution (100 ng/mL).[7]

-

Vortex the mixture for 10 seconds.

-

Transfer the sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

5.2.1. Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 or PFP, e.g., Kinetex XB-C18 (50 x 2.1 mm, 1.7 µm)[9] |

| Mobile Phase A | 0.2% Formic acid in water |

| Mobile Phase B | Methanol |

| Gradient | Optimized for analyte separation (A typical gradient starts with high aqueous phase, ramps up the organic phase to elute the analytes, followed by a wash and re-equilibration) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL[9] |

| Column Temperature | 40 °C |

| Run Time | Approximately 4-8 minutes[10][11] |

5.2.2. Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode[9] |

| MRM Transitions | HVA: m/z 181 -> 137; HVA-d2: m/z 183 -> 139 (example transitions, should be optimized)[12] |

| Gas Temperature | 325 °C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 50 psi |

| Capillary Voltage | 3500 V |

Data Analysis and Results

The concentration of HVA in the urine samples is determined by constructing a calibration curve using the peak area ratios of the HVA to the HVA-d2 internal standard. A weighted linear regression is typically used for the calibration curve.

Method Validation Summary

The described method should be validated according to regulatory guidelines. The following table summarizes typical performance characteristics for a validated LC-MS/MS assay for HVA.

| Parameter | Typical Value | Reference |

| Linearity (r²) | >0.999 | [11] |

| Linear Range | 0.5 - 100 mg/L | [6][9] |

| Lower Limit of Quantification (LLOQ) | 0.4 - 0.5 mg/L | [6][9][11] |

| Intra-day Precision (%CV) | < 10% | [5][9] |

| Inter-day Precision (%CV) | < 15% | [5][11] |

| Accuracy/Recovery | 85 - 115% | [6][9] |

Conclusion

The LC-MS/MS method described in this application note provides a simple, rapid, and reliable approach for the quantification of Homovanillic acid in human urine. The "dilute-and-shoot" sample preparation protocol minimizes sample handling and allows for high-throughput analysis, making it an ideal method for clinical research and drug development. The use of a stable isotope-labeled internal standard ensures high accuracy and precision of the results. This method is a valuable tool for researchers and scientists studying dopamine metabolism and its role in various physiological and pathological conditions.

References

- 1. Homovanillic acid - Wikipedia [en.wikipedia.org]

- 2. en.humanmetabolome.com [en.humanmetabolome.com]

- 3. Biochemical diagnosis of dopaminergic disturbances in paediatric patients: analysis of cerebrospinal fluid homovanillic acid and other biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Analysis of vanillylmandelic acid and homovanillic acid by UPLC-MS/MS in serum for diagnostic testing for neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Application of an LC–MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. bsn-srl.it [bsn-srl.it]

- 9. academic.oup.com [academic.oup.com]

- 10. A Simple, Fast, and Reliable LC-MS/MS Method for the Measurement of Homovanillic Acid and Vanillylmandelic Acid in Urine Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantification of vanillylmandelic acid, homovanillic acid and 5-hydroxyindoleacetic acid in urine using a dilute-and-shoot and ultra-high pressure liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

Application Notes & Protocols for Homovanillic Acid-d2 in Urine Sample Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction